molecular formula C15H20N2O4 B12988541 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B12988541
M. Wt: 292.33 g/mol
InChI Key: SRQGHOTXMVNTHA-UHFFFAOYSA-N
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Description

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is the reaction of pyrrolidine derivatives with benzyloxyacetyl chloride under basic conditions to form the intermediate, which is then further reacted with acetic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its combination of a benzyloxy group and a pyrrolidine ring, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-[3-[(2-oxo-2-phenylmethoxyethyl)amino]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C15H20N2O4/c18-14(19)10-17-7-6-13(9-17)16-8-15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)

InChI Key

SRQGHOTXMVNTHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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